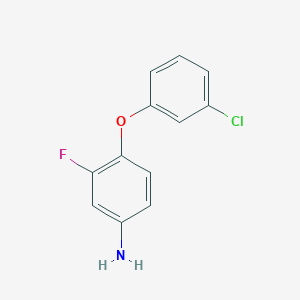

3-Fluoro-4-(2-fluorophenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

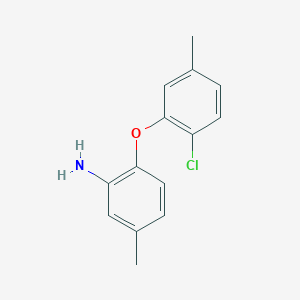

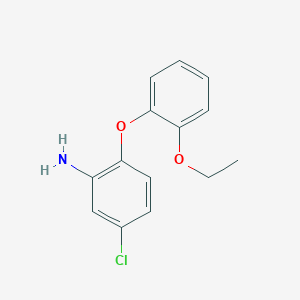

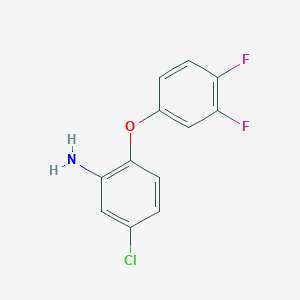

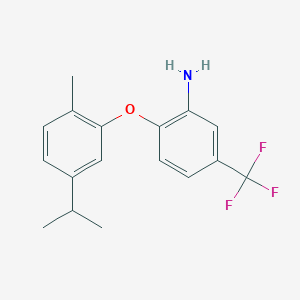

3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO . It belongs to the family of aniline derivatives and is commonly used in scientific experiments.

Synthesis Analysis

3-Fluoro-4-(2-fluorophenoxy)aniline can be synthesized through various methods such as the nitro-reduction method, Suzuki coupling, and Buchwald-Hartwig coupling. The most common method is the nitro-reduction method, which involves the reduction of 3-fluoro-4-nitroaniline with a reducing agent such as iron powder or zinc dust.Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-(2-fluorophenoxy)aniline is 221.20 . The InChI code for this compound is 1S/C12H9F2NO/c13-8-2-1-3-10 (6-8)16-12-5-4-9 (15)7-11 (12)14/h1-7H,15H2 .Physical And Chemical Properties Analysis

3-Fluoro-4-(2-fluorophenoxy)aniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

c-Met Kinase Inhibition for Cancer Therapy

3-Fluoro-4-(2-fluorophenoxy)aniline: has been studied for its potential as a c-Met kinase inhibitor . c-Met is a receptor tyrosine kinase involved in various cellular processes, including cell growth, motility, and morphogenesis. Abnormal c-Met signaling is associated with the development of cancers and metastasis. Inhibitors targeting c-Met can potentially treat cancers by preventing abnormal cell growth and spread.

Quantitative Structure–Activity Relationship (QSAR) Modeling

This compound has been used in QSAR studies to predict the biological activity of c-Met kinase inhibitors . QSAR models help understand the relationship between chemical structure and biological activity, which is crucial for designing new drugs with higher efficacy and lower toxicity.

Molecular Docking Studies

Molecular docking studies involving 3-Fluoro-4-(2-fluorophenoxy)aniline derivatives have been conducted to analyze their interactions with c-Met kinase . These studies provide insights into the molecular features that contribute to high inhibitory activity, aiding in the design of more effective cancer therapeutics.

Proteomics Research

As a biochemical, 3-Fluoro-4-(2-fluorophenoxy)aniline is utilized in proteomics research to study protein expression, modification, and interaction . Its role in proteomics can lead to discoveries in disease mechanisms and the identification of new drug targets.

Development of Predictive Models for Drug Discovery

The compound’s derivatives have been used to develop predictive models for drug discovery . These models, which include steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, can predict the activity of unknown compounds, accelerating the drug development process.

Study of Downstream Signaling Pathways

Research involving 3-Fluoro-4-(2-fluorophenoxy)aniline also extends to studying downstream signaling pathways activated by c-Met, such as Ras/MAPK, c-Src, and PI3K/Akt pathways . Understanding these pathways is vital for developing targeted therapies for diseases where these pathways are dysregulated.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

作用機序

- The primary target of 3-Fluoro-4-(2-fluorophenoxy)aniline is c-Met kinase . This receptor tyrosine kinase is expressed in endothelial and epithelial cells. When activated by its ligand hepatocyte growth factor (HGF)/scatter factor, c-Met undergoes receptor dimerization and autophosphorylation of specific tyrosine residues .

Target of Action

特性

IUPAC Name |

3-fluoro-4-(2-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDJCSJIBYAOLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-fluorophenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)